molecular formula C18H24N6O B2584761 piperidin-1-yl(1-(6-(piperidin-1-yl)pyrimidin-4-yl)-1H-imidazol-4-yl)methanone CAS No. 1251560-41-4

piperidin-1-yl(1-(6-(piperidin-1-yl)pyrimidin-4-yl)-1H-imidazol-4-yl)methanone

Cat. No.: B2584761
CAS No.: 1251560-41-4
M. Wt: 340.431
InChI Key: RBZMMOPVSKUXNY-UHFFFAOYSA-N
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Description

Piperidin-1-yl(1-(6-(piperidin-1-yl)pyrimidin-4-yl)-1H-imidazol-4-yl)methanone is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-1-yl(1-(6-(piperidin-1-yl)pyrimidin-4-yl)-1H-imidazol-4-yl)methanone typically involves multi-step organic reactionsReaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Piperidin-1-yl(1-(6-(piperidin-1-yl)pyrimidin-4-yl)-1H-imidazol-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Piperidin-1-yl(1-(6-(piperidin-1-yl)pyrimidin-4-yl)-1H-imidazol-4-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of piperidin-1-yl(1-(6-(piperidin-1-yl)pyrimidin-4-yl)-1H-imidazol-4-yl)methanone involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various signaling pathways. For instance, it may inhibit certain kinases involved in cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidin-1-yl(1-(6-(piperidin-1-yl)pyrimidin-4-yl)-1H-imidazol-4-yl)methanone is unique due to its specific combination of imidazole, pyrimidine, and piperidine moieties, which confer distinct chemical and biological properties. This unique structure allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

piperidin-1-yl-[1-(6-piperidin-1-ylpyrimidin-4-yl)imidazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c25-18(23-9-5-2-6-10-23)15-12-24(14-21-15)17-11-16(19-13-20-17)22-7-3-1-4-8-22/h11-14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZMMOPVSKUXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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